molecular formula C11H10N2O4 B1505912 4-(4-Nitrophenyl)piperidine-2,6-dione CAS No. 954124-21-1

4-(4-Nitrophenyl)piperidine-2,6-dione

Cat. No. B1505912
Key on ui cas rn: 954124-21-1
M. Wt: 234.21 g/mol
InChI Key: CLNUBVHQUXBQSK-UHFFFAOYSA-N
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Patent
US08895584B2

Procedure details

A solution of 197 mg (0.841 mmol) of 4-(4-nitro-phenyl)-piperidine-2,6-dione (as prepared in the previous step) in methyl alcohol (MeOH) (15 mL) was hydrogenated over 10% Pd/C at 20 psi for 5 h at RT. The mixture was filtered through Celite, the filter cake was washed with MeOH, and the solvents were evaporated in vacuo to afford 106 mg (62%) of the title compound as an off-white solid: Mass spectrum (ESI, m/z): Calcd. for C11H12N2O2, 205.1 (M+H). found 205.1.
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][C:14](=[O:16])[NH:13][C:12](=[O:17])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][C:12](=[O:17])[NH:13][C:14](=[O:16])[CH2:15]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
197 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CC(NC(C1)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CC(NC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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